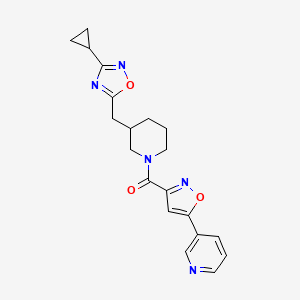![molecular formula C12H18N2O3 B2699133 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1271073-46-1](/img/structure/B2699133.png)
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with dimethyl groups and a tetrahydropyran moiety
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid”, it’s difficult to determine its exact mode of action. Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds containing a tetrahydropyran ring, such as this one, are commonly used in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole is formed using acetylacetone and hydrazine hydrate under reflux conditions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethyl-1H-pyrazole with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the tetrahydropyran moiety, making it less soluble and potentially less bioavailable.
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and interaction with biological targets.
Uniqueness
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the combination of the pyrazole ring, dimethyl groups, and tetrahydropyran moiety. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Propiedades
IUPAC Name |
3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(12(15)16)9(2)14(13-8)7-10-3-5-17-6-4-10/h10H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUHOBGOIBGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CCOCC2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
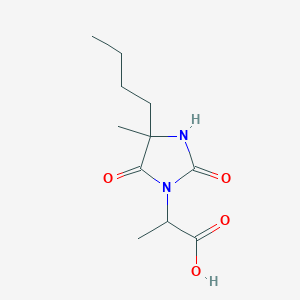
![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
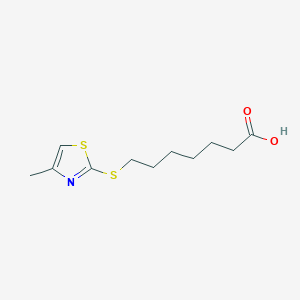
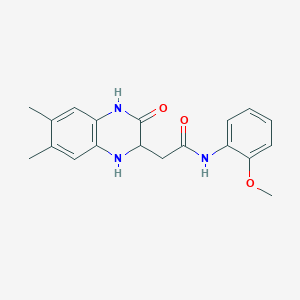
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
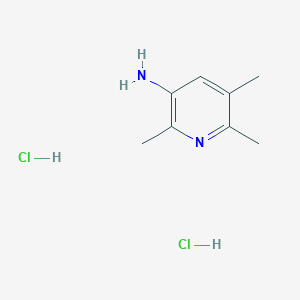

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B2699065.png)
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)
